1-(4-Chlorophenyl)cyclopentanecarbonyl chloride (CAS: 71501-44-5) is a reactive acyl chloride primarily utilized as a critical intermediate in the synthesis of bioactive molecules, most notably diarylpyrazole-type cannabinoid receptor 1 (CB1) antagonists.[1][2][3] Its structure provides the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety, which is a core component of compounds like Rimonabant, a well-characterized and potent CB1 antagonist.[3] The principal procurement driver for this compound is its role as a direct precursor in multi-step syntheses where introducing this specific acyl group via amide bond formation is a key step.[2]
Substituting this acyl chloride with its corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is a common consideration but introduces significant process inefficiencies. Using the carboxylic acid requires an additional in-situ activation step with coupling reagents (like HATU, BOP, or EDCI) or conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride.[4][5] This adds reagents, complicates purification, and can lower overall yield compared to using the pre-activated acyl chloride directly, especially in large-scale synthesis.[2] Furthermore, substituting the 4-chloro-phenyl moiety with other analogs (e.g., 4-bromo, 4-fluoro, or unsubstituted phenyl) is not viable for established targets, as structure-activity relationship (SAR) studies show that the 4-chlorophenyl group is critical for high-affinity binding to the CB1 receptor in Rimonabant and related antagonists.[1][3]
In established synthetic routes to the CB1 antagonist Rimonabant, the precursor acid, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, is first converted to 1-(4-chlorophenyl)cyclopentanecarbonyl chloride using thionyl chloride. This activated intermediate is then directly reacted with N-aminopiperidine to form the final product.[2] This two-step process, where the acyl chloride is a key isolated or in situ generated intermediate, is reported to proceed in good yield.[2] Procuring the acyl chloride directly bypasses the initial activation step, streamlining the process by reducing reagent needs and potential side reactions associated with chlorinating agents.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Used as a direct, pre-activated precursor for the final amidation step in Rimonabant synthesis. |
| Comparator Or Baseline | 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, which requires a separate activation step (e.g., with SOCl2) before amidation. |
| Quantified Difference | Eliminates one full synthetic step (acid-to-acyl chloride conversion) from the end-user's workflow. |
| Conditions | Amidation with N-aminopiperidine to produce Rimonabant. |
For process development and scale-up, procuring the pre-activated acyl chloride simplifies the workflow, reduces the handling of hazardous reagents like thionyl chloride, and can improve overall process efficiency.
Structure-activity relationship (SAR) studies of diarylpyrazole antagonists demonstrate the criticality of the substituent on the C-5 phenyl ring. The parent compound of this class, Rimonabant, which is synthesized from this acyl chloride, exhibits high affinity for the CB1 receptor with a Ki value of 2 nM.[3] Replacing the para-chlorophenyl group with other substituents, such as an unsubstituted phenyl ring, has been shown to decrease affinity for the CB1 receptor.[1] This highlights that the specific 4-chloro substitution provided by this building block is a key determinant of the final compound's biological potency.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | Rimonabant (derived from the title compound) has a Ki of 2 nM. |
| Comparator Or Baseline | Analogs with different substituents at the para-position of the phenyl ring show decreased affinity. |
| Quantified Difference | The 4-chloro substitution is required for nanomolar-range binding affinity. |
| Conditions | In vitro radioligand binding assays for human CB1 receptor. |
For medicinal chemistry programs targeting the CB1 receptor, this specific precursor is essential for synthesizing compounds with optimal, high-potency binding characteristics.
The primary application is serving as the key acylating agent in the final amide-forming step for the synthesis of Rimonabant (SR141716A) and its close structural analogs.[2][6] Its pre-activated form is ideal for efficient coupling with amine fragments, making it a critical raw material for contract research organizations and pharmaceutical manufacturers developing or producing diarylpyrazole-based CB1 antagonists.
In medicinal chemistry, this compound is the preferred starting material for creating libraries of Rimonabant-based compounds to explore SAR.[1][7] The evidence showing the importance of the 4-chlorophenyl group makes this reagent the validated starting point for further modifications at other positions of the molecular scaffold to optimize properties like selectivity, metabolic stability, or peripheral restriction.[8]